Xanthene-9-acetic acid, 2-(dicyclohexylamino)ethyl ester, hydrochloride
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Overview
Description
Xanthene-9-acetic acid, 2-(dicyclohexylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives typically involves the reaction of xanthene-9-acetic acid with various amines. For Xanthene-9-acetic acid, 2-(dicyclohexylamino)ethyl ester, hydrochloride, the process involves the esterification of xanthene-9-acetic acid with 2-(dicyclohexylamino)ethanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Xanthene-9-acetic acid, 2-(dicyclohexylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthene-9-acetic acid derivatives, while reduction can produce various reduced forms of the ester .
Scientific Research Applications
Xanthene-9-acetic acid, 2-(dicyclohexylamino)ethyl ester, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Xanthene-9-acetic acid, 2-(dicyclohexylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate cellular processes, including oxidative stress and inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Xanthene-9-carboxylic acid: Another xanthene derivative with similar structural properties.
Xanthene-9-acetic acid: The parent compound used in the synthesis of various xanthene derivatives.
Xanthene-9-acetic acid, 2-(dimethylamino)ethyl ester: A similar compound with different amine substitution.
Uniqueness
Xanthene-9-acetic acid, 2-(dicyclohexylamino)ethyl ester, hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
103161-33-7 |
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Molecular Formula |
C29H38ClNO3 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
2-(dicyclohexylamino)ethyl 2-(9H-xanthen-9-yl)acetate;hydrochloride |
InChI |
InChI=1S/C29H37NO3.ClH/c31-29(21-26-24-15-7-9-17-27(24)33-28-18-10-8-16-25(26)28)32-20-19-30(22-11-3-1-4-12-22)23-13-5-2-6-14-23;/h7-10,15-18,22-23,26H,1-6,11-14,19-21H2;1H |
InChI Key |
LDEYCVXORPJJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCOC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24)C5CCCCC5.Cl |
Origin of Product |
United States |
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